4-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-methoxybenzyl)-1,4-diazepane-1-carboxamide hydrochloride
Description
4-(2-(1H-Pyrazol-1-yl)ethyl)-N-(4-methoxybenzyl)-1,4-diazepane-1-carboxamide hydrochloride is a synthetic small molecule characterized by a 1,4-diazepane core substituted with a pyrazole-ethyl moiety and a 4-methoxybenzyl carboxamide group. Its hydrochloride salt enhances solubility and stability, making it suitable for pharmacological studies. The compound’s structural complexity arises from its heterocyclic framework, which is common in central nervous system (CNS) and receptor-targeting agents .
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-(2-pyrazol-1-ylethyl)-1,4-diazepane-1-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O2.ClH/c1-26-18-6-4-17(5-7-18)16-20-19(25)23-10-3-9-22(12-14-23)13-15-24-11-2-8-21-24;/h2,4-8,11H,3,9-10,12-16H2,1H3,(H,20,25);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLSCIHKCRAZPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)N2CCCN(CC2)CCN3C=CC=N3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-methoxybenzyl)-1,4-diazepane-1-carboxamide hydrochloride is a synthetic compound characterized by a complex structure that includes a diazepane ring and a pyrazole moiety. Its molecular formula is C17H24N4O2·HCl. This compound exhibits significant potential in medicinal chemistry due to its diverse pharmacological properties.
Structural Features and Synthesis
The compound's structure features:
- A diazepane core , which is a seven-membered ring containing two nitrogen atoms.
- An ethyl group linked to a pyrazole, enhancing its biological activity.
- A methoxybenzyl group , which may contribute to its pharmacokinetic properties.
The synthesis of this compound typically involves multi-step reactions, including the formation of the diazepane ring, introduction of the pyrazole moiety, and final modifications to achieve the desired functional groups.
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antimicrobial Activity : Compounds with structural similarities have shown promising antimicrobial properties against various pathogens including Escherichia coli and Staphylococcus aureus .
- Anti-inflammatory Effects : Some derivatives have demonstrated significant anti-inflammatory activity, inhibiting cytokines such as TNF-α and IL-6 .
- Anticancer Potential : The pyrazole moiety is known for its ability to interact with multiple biological targets, including those involved in cancer progression .
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-fluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylbenzamide | Piperazine instead of diazepane | Antidepressant |
| 6-amino-N-(pyrazol-4-yl)pyridyl-carboxamide | Pyrazole linked to pyridine | Anticancer activity |
| 1-(cyclohexylsulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane | Sulfonamide substitution | Antimicrobial properties |
Case Studies and Research Findings
Several studies have highlighted the biological activity of pyrazole derivatives:
- Anti-inflammatory Studies : A series of novel pyrazole derivatives were synthesized and tested for their anti-inflammatory effects. Compounds showed up to 85% inhibition of TNF-α at concentrations comparable to standard drugs like dexamethasone .
- Antimicrobial Screening : Chandra et al. synthesized novel pyrazole derivatives that exhibited good antibacterial activity against clinical strains of E. coli and S. aureus. The presence of an aliphatic amide was critical for their antimicrobial effectiveness .
- Cancer Research : Pyrazole-containing compounds have been evaluated for their anticancer properties. For instance, certain derivatives demonstrated selective inhibition of cancer cell lines through targeted interactions with specific kinases .
Comparison with Similar Compounds
Pyrazole-Carboxamide Derivatives ()
Compounds 3a–3p from Molecules (2015) share a pyrazole-carboxamide backbone but differ in substituents. For example:
- 3a: 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide.
- 3d: 5-Chloro-N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide.
Key Differences :
- The target compound features a 1,4-diazepane ring (7-membered) instead of a pyrazole-pyrazole linkage.
- The 4-methoxybenzyl group in the target compound contrasts with the aromatic/electron-withdrawing substituents (e.g., cyano, chloro) in 3a–3p .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
Notes:
- The target compound’s 1,4-diazepane core likely confers greater conformational flexibility compared to rigid pyrazole-pyrazole systems in 3a–3p .
- The 4-methoxybenzyl group may enhance lipophilicity and blood-brain barrier penetration relative to the chloro/cyano substituents in 3a–3p .
Functional Group Analysis
Pyrazole Moieties
- Target Compound : The pyrazole group is linked via an ethyl spacer to the diazepane ring, reducing steric hindrance compared to direct aryl substitutions in 3a–3p .
- Compounds : Pyrazole rings are directly substituted with electron-withdrawing groups (e.g., Cl, CN), which may enhance metabolic stability but reduce solubility .
Benzyl vs. Aryl Carboxamides
Spectroscopic and Analytical Comparisons
Table 2: NMR and MS Data
| Compound | $ ^1 \text{H-NMR} $ (δ, ppm) | MS ([M+H]⁺) |
|---|---|---|
| Target Compound | N/A | N/A |
| 3a () | 8.12 (s, 1H), 7.61–7.43 (m, 10H), 2.66 (s, 3H) | 403.1 |
| 3d () | 8.12 (s, 1H), 7.51–7.21 (m, 9H), 2.66 (s, 3H) | 421.0 |
Notes:
- The absence of aromatic protons in the target compound’s diazepane core would result in distinct NMR shifts compared to 3a–3p .
- Mass spectrometry data for the target compound would likely show a prominent [M+H]⁺ peak near 412.90 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
